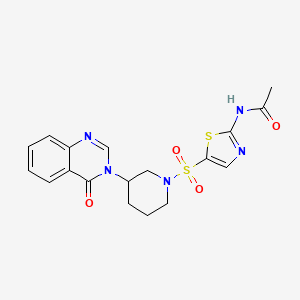

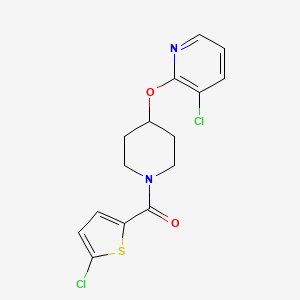

![molecular formula C9H9N3S2 B2845396 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 477864-49-6](/img/structure/B2845396.png)

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

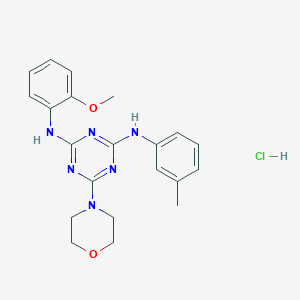

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C9H9N3S2 . It is a solid substance and is used in various scientific research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its InChI code:1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 223.32 and its solid physical form .科学的研究の応用

Cerebrovasodilatation and Anticonvulsant Activities

Research into imidazo[2,1-b]thiazole derivatives has demonstrated their potential in cerebrovasodilation and as anticonvulsant agents. For instance, imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides have been studied for their ability to selectively inhibit carbonic anhydrase enzymes, leading to increased cerebral blood flow in animals without significant metabolic acidosis. This suggests potential applications in neurological research and therapy (Barnish et al., 1980).

Antioxidant and Antimicrobial Activities

A series of compounds including the structural motif of imidazo[2,1-b]thiazole has been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies provide a foundation for developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Synthetic Applications

The synthesis of imidazo[2,1-b]thiazole derivatives has been explored extensively, offering versatile approaches for creating a wide range of compounds. Methods such as multicomponent reactions, condensation, and cyclization reactions are crucial for advancing organic synthesis and medicinal chemistry (Bagdi et al., 2015). These synthetic methodologies enable the production of compounds with diverse biological activities and potential applications in drug discovery.

Novel Pharmacological Agents

Research into imidazo[2,1-b]thiazole derivatives has led to the discovery of compounds with significant pharmacological activities, including anthelmintic, anti-inflammatory, and antibacterial properties. This highlights the potential of these compounds in developing new treatments for a variety of diseases and conditions (Shetty et al., 2010).

Safety and Hazards

The safety information available indicates that 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

While specific future directions for 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are not mentioned in the available literature, related compounds have been the subject of ongoing research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

作用機序

Target of Action

The primary targets of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are currently under investigation. The compound is a part of a class of molecules that have shown activity against certain types of cells . .

Mode of Action

The mode of action of this compound involves a sequence of steps. It starts with amine-induced N-deprotection, followed by oxidative aminocarbonylation of the triple bond. This leads to the formation of a 2-ynamide intermediate. The next step is a dearomative cyclization, which occurs by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety. The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound is known to undergo a series of reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . The downstream effects of these reactions on cellular pathways are currently under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have activity against certain types of cells

特性

IUPAC Name |

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAUXGQUQAMIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(N2C=CSC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

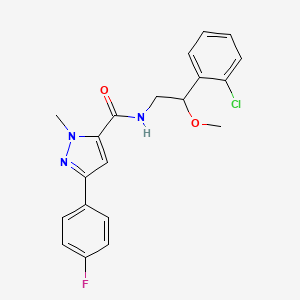

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)

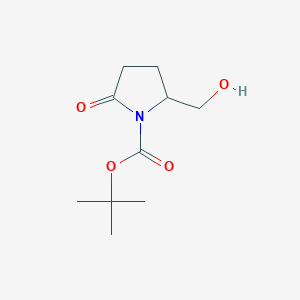

![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)

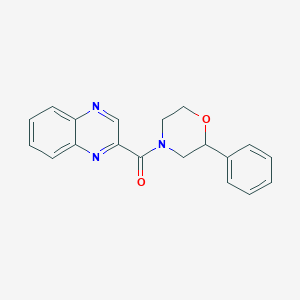

![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2845336.png)